molecular formula C14H8N4 B3060741 Quinoxalino[2,3-c]cinnoline CAS No. 75608-87-6

Quinoxalino[2,3-c]cinnoline

Cat. No. B3060741
CAS RN: 75608-87-6
M. Wt: 232.24 g/mol
InChI Key: QJVIPBFFRIJDBV-UHFFFAOYSA-N
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Description

Quinoxalino[2,3-c]cinnoline is a heterocyclic compound with the molecular formula C14H8N4 . It contains a total of 29 bonds, including 21 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 Pyridazine .


Synthesis Analysis

The synthesis of quinoxalino[2,3-c]cinnoline and similar compounds has been a subject of extensive research. A versatile synthesis method involves the base-catalysed condensation of 2-amino-2′-nitrobiaryls . Another approach involves the use of Suzuki coupling, base-catalysed cyclisation, and deoxygenation . These methods have been used to prepare a variety of 3,4-fused cinnolines .


Molecular Structure Analysis

The molecular structure of quinoxalino[2,3-c]cinnoline is characterized by a complex ring system. It contains a total of 29 bonds, including 21 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 Pyridazine .


Chemical Reactions Analysis

Quinoxalino[2,3-c]cinnoline and similar compounds have been used as intermediates in various chemical reactions. For instance, they have been used in the synthesis of diverse 3,4-fused cinnolines via the base-catalysed condensation of 2-amino-2′-nitrobiaryls .

Scientific Research Applications

Alkoxylation and Orthoester Formation

Quinoxalino[2,3-c]cinnoline derivatives can undergo alkoxylation reactions to form acetals and orthoesters. This process involves the alkoxylation of methyl-substituted quinoxalino[2,3-c]cinnolines and yields products in high yields. The mechanisms behind these reactions, involving unusual Beirut reactions and cyclizations, are of interest for their potential applications in organic synthesis (Haddadin et al., 2011).

Halogenation Processes

Quinoxalino[2,3-c]cinnoline compounds also undergo halogenation with hydrogen halides, leading to various novel halogenated products. These reactions have been studied for their unique mechanisms and potential applications in the synthesis of halogenated organic compounds (Glidewell et al., 1987).

Cyclisation Reactions

The cyclisation of certain precursors, such as o-acetamido-N-(o-nitrobenzylidene)anilines with potassium cyanide, can lead to the formation of quinoxalino[2,3-c]cinnolines. This process is of interest due to its potential applications in the synthesis of heterocyclic compounds with specific substitution patterns (Shepherd & Smith, 1987).

Synthesis of Fused Cinnolines

A versatile synthesis route has been developed for creating diverse fused cinnolines, including quinoxalino[6,7-c]cinnoline. This synthetic method involves Suzuki coupling and base-catalysed cyclisation, extending the scope of cinnoline derivatives (Slevin et al., 2007).

Biological Activities

Quinoxalino[2,3-c]cinnoline and related compounds have been studied for their wide range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. These studies contribute to the understanding of the therapeutic potential of these compounds (Sony et al., 2018).

Future Directions

Research on quinoxalino[2,3-c]cinnoline and similar compounds is ongoing, with recent advances in the transition metal-catalyzed synthesis of quinoxalines . These compounds have emerged as important chemical moieties, demonstrating a wide range of physicochemical and biological activities . Future research will likely continue to explore novel synthetic strategies and applications of these compounds .

properties

IUPAC Name

cinnolino[4,3-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4/c1-2-6-10-9(5-1)13-14(18-17-10)16-12-8-4-3-7-11(12)15-13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVIPBFFRIJDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363360
Record name quinoxalino[2,3-c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75608-87-6
Record name quinoxalino[2,3-c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to quinoxalino[2,3-c]cinnolines?

A1: Quinoxalino[2,3-c]cinnolines can be synthesized through several methods. One approach involves the cyanide-induced cyclization of o-acetamido-N-(o-nitrobenzylidene)anilines. [, , ] This method, often employing potassium cyanide in methanol, offers a straightforward route to these compounds with defined substitution patterns. [, , ] Another method utilizes the Beirut reaction between benzofurazan oxides and 2-nitrobenzylcyanides, leading to the formation of 2-amino-3-(2-nitrophenyl)quinoxalines, which can then be cyclized to yield the desired quinoxalino[2,3-c]cinnolines. []

Q2: Can you explain the unique halogenation reactions observed in quinoxalino[2,3-c]cinnolines?

A2: Quinoxalino[2,3-c]cinnolines exhibit an interesting behavior towards halogenation. When reacted with hydrogen chloride or bromide in chloroform, they undergo halogenation primarily at the C-10 position. [, , , ] This selectivity is attributed to the initial protonation of the molecule at the N-12 position, which directs the subsequent electrophilic attack of the halogen to C-10. [, , , ] The presence of substituents at C-1 can influence the reaction rate and yield, highlighting the role of electronic and steric factors in these reactions. [, ]

Q3: How does the alkoxylation reaction proceed in methyl-substituted quinoxalino[2,3-c]cinnolines?

A3: Methyl groups in specific positions on the quinoxalino[2,3-c]cinnoline scaffold offer interesting reactivity. These methyl groups can undergo alkoxylation, forming acetals and orthoesters. [, ] This reaction highlights the ability to further functionalize the quinoxalino[2,3-c]cinnoline core, potentially leading to diverse derivatives. [, ]

Q4: Have any computational studies been performed on quinoxalino[2,3-c]cinnolines?

A4: While experimental studies provide valuable insights into the reactivity and properties of quinoxalino[2,3-c]cinnolines, computational chemistry can complement these findings by offering a theoretical understanding. Molecular modeling and calculations, such as MNDO calculations, have been employed to investigate the mechanisms of halogenation in these compounds. [] These computational approaches hold potential for further exploration of their reactivity, properties, and potential applications.

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